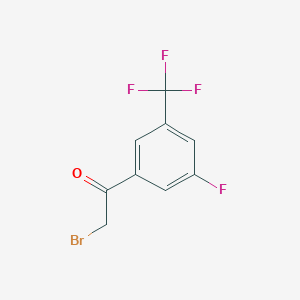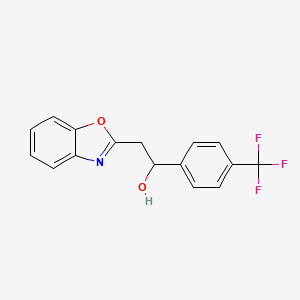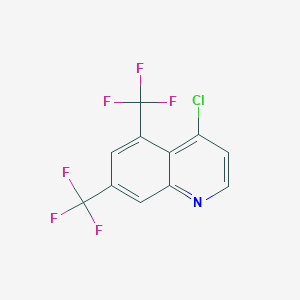
5,7-Bis(trifluoromethyl)-4-chloroquinoline
Descripción general
Descripción
The compound 5,7-Bis(trifluoromethyl)-4-chloroquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The presence of trifluoromethyl groups and a chlorine atom in the compound suggests potential for increased biological activity and utility in chemical synthesis due to the electron-withdrawing effects of these substituents.
Synthesis Analysis
The synthesis of quinoline derivatives can involve various pathways, including cyclization reactions and coupling processes. For instance, the synthesis of benzo[diquinoline derivatives starts from diaminoanthracene and involves NMR and MS spectra, as well as X-ray analysis to determine the structure . Another synthesis pathway for difluorobenz isoquinoline diones and chlorofluorobenz isoquinoline diones involves Ni-catalyzed coupling of difluoro- or chlorofluorobenzylic zinc bromides with ethyl chloronicotinate . Additionally, the synthesis of trifluoromethyl-containing phenanthrolines and quinolines from cyclocondensation of bis(oxotrifluoroalkenyl)-1,3-phenylenediamines in a strongly acidic medium without solvent has been reported .
Molecular Structure Analysis
The molecular structure of quinoline derivatives is crucial for their biological activity and interaction with other molecules. The crystal structure of a related compound, 2,8-bis(trifluoromethyl)-4-vinylquinoline, has been determined using X-ray crystallography, revealing intermolecular C–H···F hydrogen bonds and halogen halogen-type I interactions . These structural features can influence the reactivity and stability of the compound.
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including interactions with reagents like thionyl chloride. For example, 4-methylquinolines react with thionyl chloride to yield chloro[dithiolo]quinolin-ones or bis[dichloro(quinolyl)methyl]trisulphanes, with the reaction pathways and product formation being discussed in the literature . These reactions can be used to further modify the quinoline core and introduce new functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as fluorescence, spectroscopic characteristics, and nonlinear optical (NLO) properties, are important for their applications. A study on a fluorescent quinoline-triazole derivative has shown that it exhibits absorption spectra in the 326–386 nm range and emission bands in the 375–403 nm range in different solvents. The compound's NLO properties were found to be significantly higher than urea, making it a potential NLO material. The study also included density functional theory calculations to investigate structural parameters, spectroscopic properties, and electronic properties .
Aplicaciones Científicas De Investigación
- Summary of the Application : Fluorine-containing compounds are being studied for their potential as HEDMs due to their ultra-high detonation performance and better sensitivity . The primary aim of this study revolves around crafting HEDMs that strike a delicate balance between exceptional performance and minimal sensitivity .
- Methods of Application or Experimental Procedures : Density functional theory (DFT) was utilized to evaluate the geometric structures, energies, densities, energy properties, and sensitivities of 39 designed derivatives . The theoretical density (ρ) and heat of formation (HOF) were used to estimate the detonation velocity (D) and pressure (P) of the title compounds .
- Results or Outcomes : The study shows that the introduction of fluorine-containing substituents or fluorine-free substituents into the CHOFN backbone or the CHON backbone can significantly enhance the detonation performance of derivatives . Derivative B1 exhibits the better overall performance, including superior density, detonation performance, and sensitivity (P = 58.89 GPa, D = 8.02 km/s, ρ = 1.93 g/cm^3, and characteristic height H50 = 34.6 cm) .
Safety And Hazards
Without specific information, it’s difficult to comment on the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it.
Direcciones Futuras
Future research on this compound could potentially explore its reactivity, its potential uses (for example, in the development of new drugs or materials), and its physical and chemical properties.
Please note that this is a general analysis based on the structure of the compound and its functional groups. For a more detailed and accurate analysis, specific experimental data and studies would be needed. If you have any more questions or need further clarification, feel free to ask!
Propiedades
IUPAC Name |
4-chloro-5,7-bis(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H4ClF6N/c12-7-1-2-19-8-4-5(10(13,14)15)3-6(9(7)8)11(16,17)18/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLJHEORCKLWJPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=C(C=C(C2=C1Cl)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H4ClF6N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371156 | |
| Record name | 5,7-Bis(trifluoromethyl)-4-chloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Bis(trifluoromethyl)-4-chloroquinoline | |
CAS RN |
234450-34-1 | |
| Record name | 4-Chloro-5,7-bis(trifluoromethyl)quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=234450-34-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,7-Bis(trifluoromethyl)-4-chloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



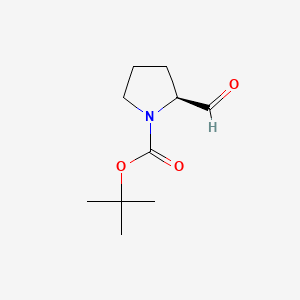
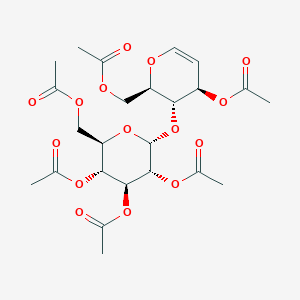
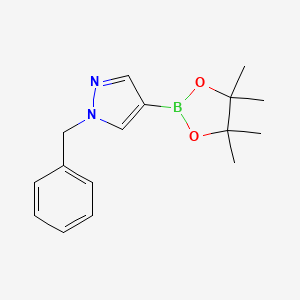
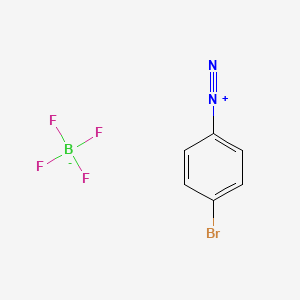
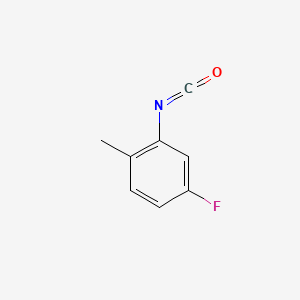
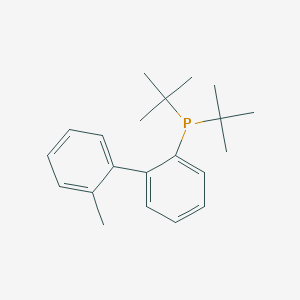
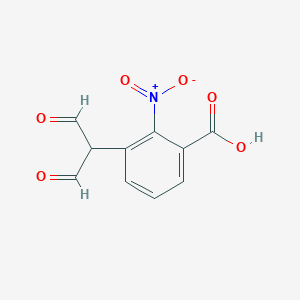
![1-[4-(1h-Indol-3-yl)pyridin-1(4h)-yl]ethan-1-one](/img/structure/B1333636.png)
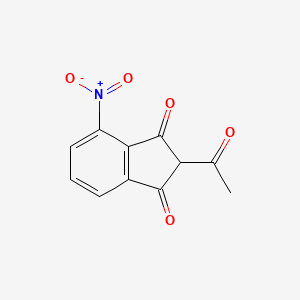
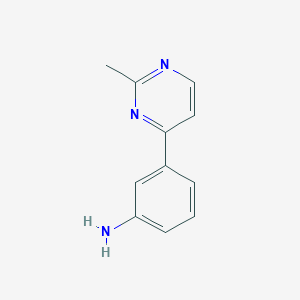
![Benzo[d]isoxazole-3-carboxylic Acid](/img/structure/B1333644.png)
